

Application Notes and Protocols: Humanized CCR2 Mouse Models in Preclinical Studies

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Compound of Interest

Compound Name: CCR2-RA

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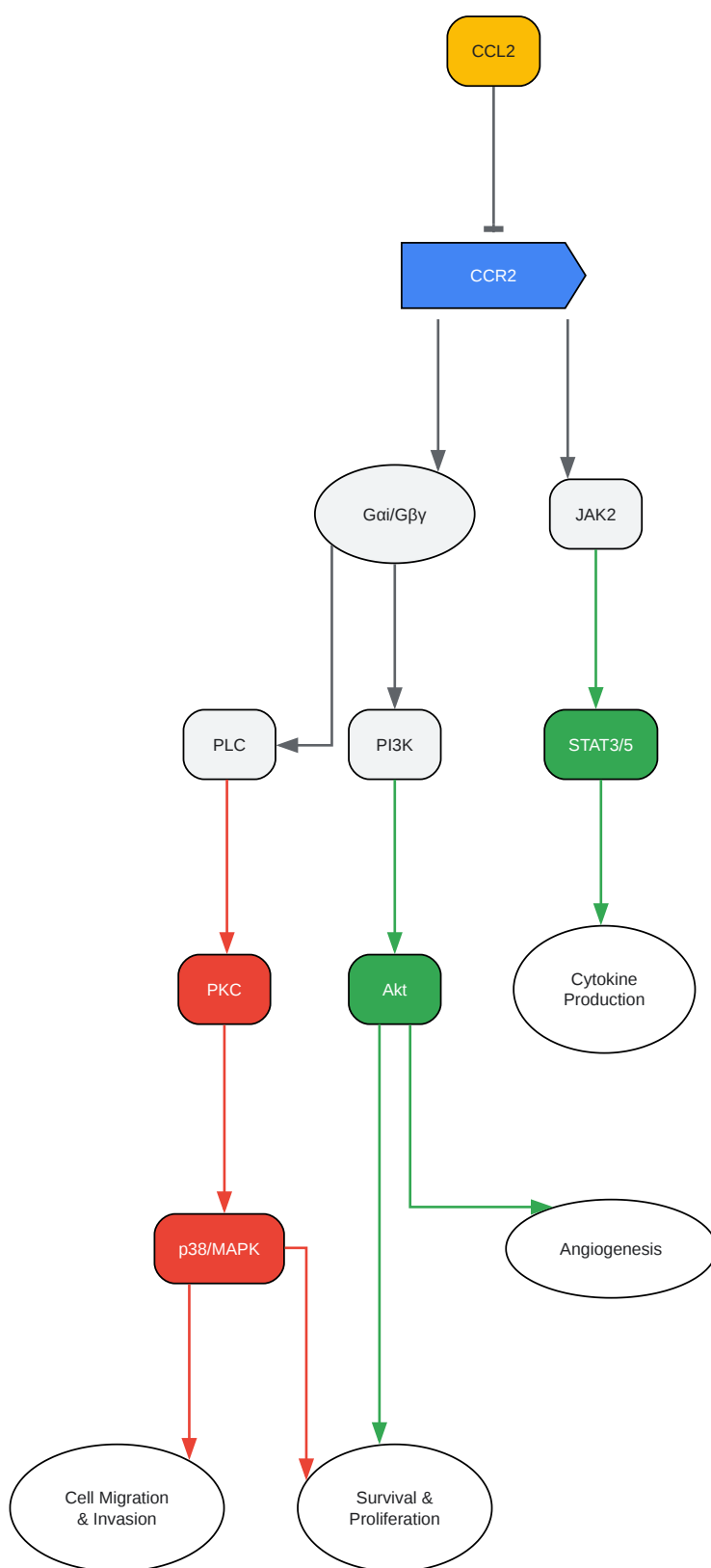
Introduction

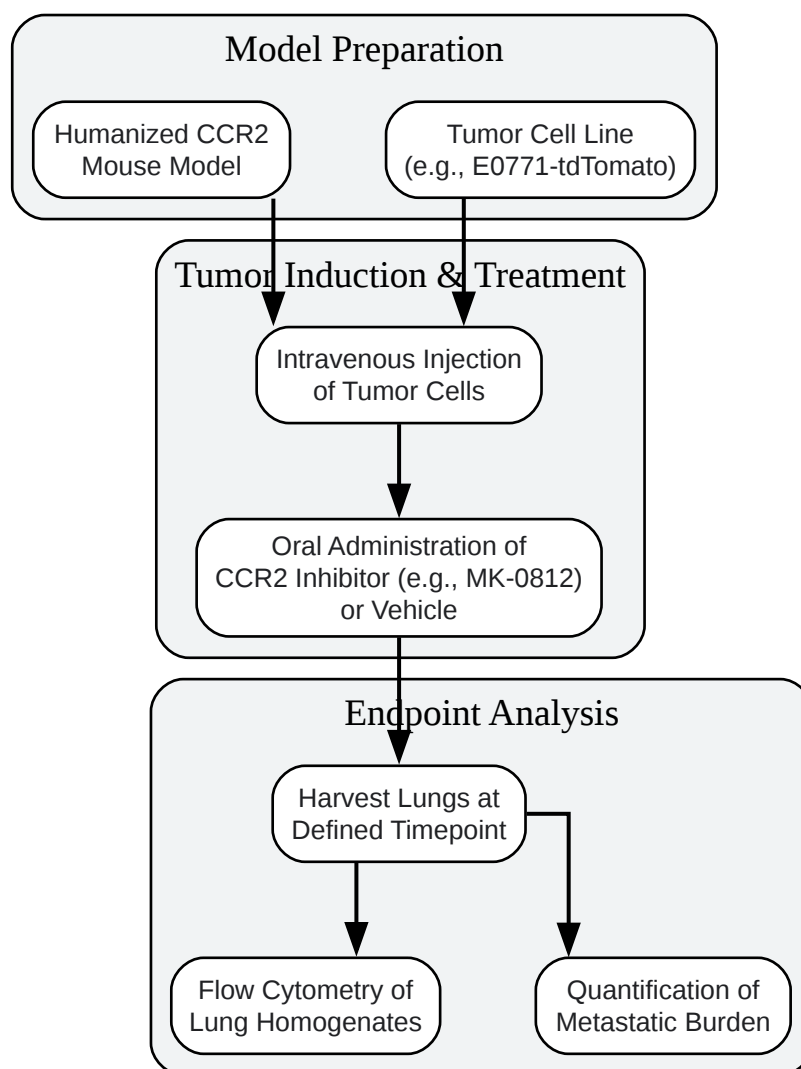
The C-C chemokine receptor 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2), play a pivotal role in recruiting inflammatory monocytes to sites of tissue injury, inflammation, and tumors.[1] This signaling axis is implicated in the pathogenesis of a wide array of diseases, including cancer, atherosclerosis, metabolic syndrome, and inflammatory disorders.[2][3][4] Consequently, targeting the CCL2/CCR2 pathway presents a promising therapeutic strategy. However, the development of effective CCR2 antagonists has been challenging, partly due to species-specific differences in receptor structure and ligand binding. Humanized CCR2 mouse models, in which the murine *Ccr2* gene is replaced with its human counterpart, provide an invaluable preclinical platform to evaluate the efficacy and safety of human-specific CCR2-targeting therapies in a physiologically relevant in vivo setting.[5][6]

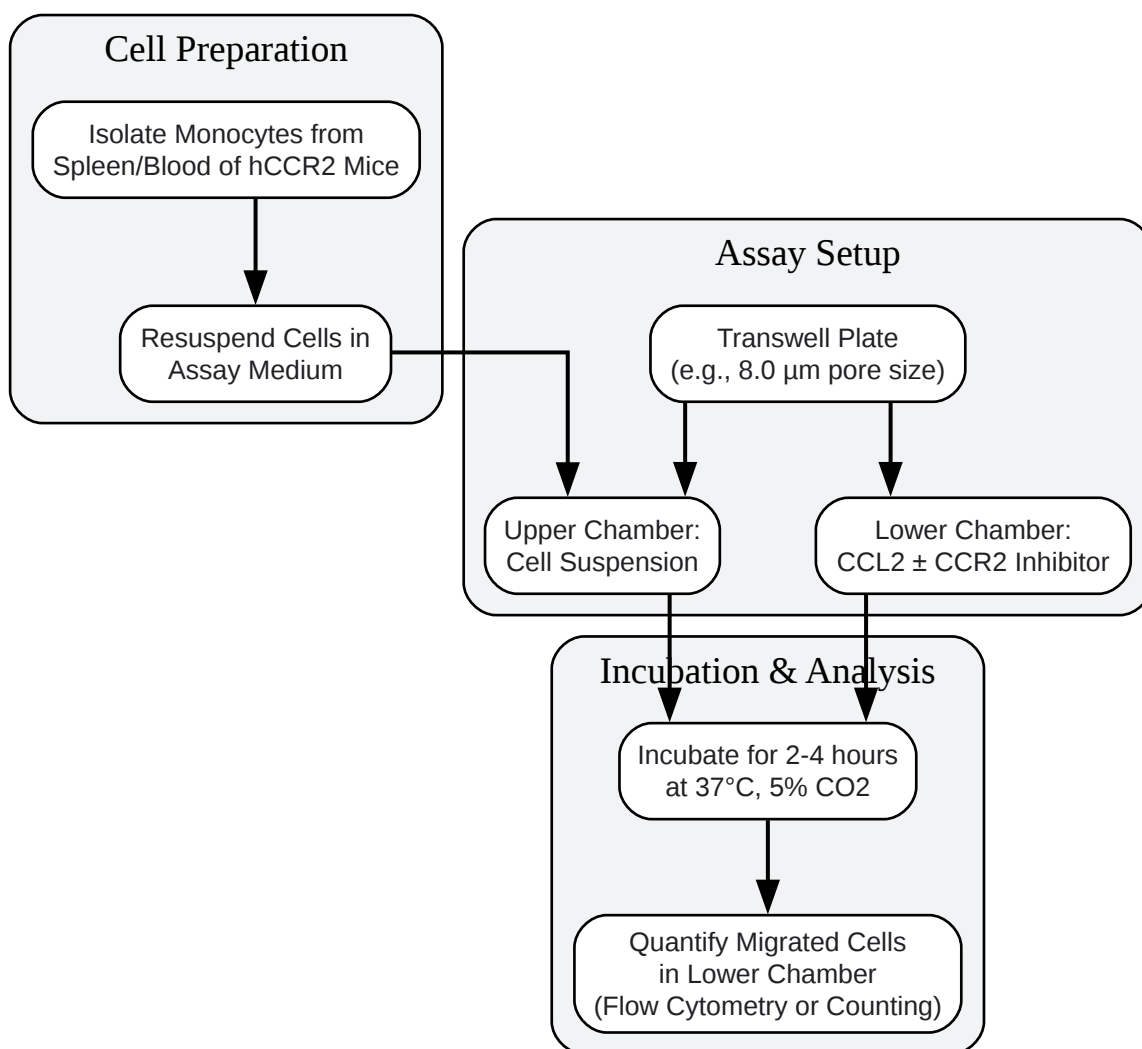
These application notes provide an overview of the utility of humanized CCR2 mouse models in various disease areas, complete with detailed experimental protocols and quantitative data from representative preclinical studies.

I. CCR2 Signaling Pathway

The binding of CCL2 to CCR2, a G protein-coupled receptor (GPCR), initiates a cascade of downstream signaling events that regulate cell migration, survival, and proliferation.[2][7] Key pathways activated include the JAK/STAT, PI3K/Akt, and MAPK pathways.[2][7]







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